4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide
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Overview
Description
Teriflunomide is an immunomodulatory agent used in the treatment of rheumatoid arthritis, autoimmune diseases, and multiple sclerosis . Teriflunomide impurity 3 is one of the several impurities formed during the synthesis of teriflunomide and is important for finalizing the specifications of the drug substance .
Mechanism of Action
Mode of Action
It is known that the trifluoromethyl group attached to the benzene ring can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Biochemical Pathways
Compounds with a trifluoromethyl group have been shown to interact with various enzymes and receptors, potentially affecting multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide. For instance, the compound’s stability may be affected by ambient temperature . Additionally, the compound’s efficacy could be influenced by various biological factors within the body, such as pH, the presence of other molecules, and the specific characteristics of the target cells or tissues.
Biochemical Analysis
Biochemical Properties
4-Amino-N-[4-(trifluoromethyl)phenyl]benzamide interacts with the COX-1 enzyme, showing potent inhibitory activity . This interaction involves the formation of a complex between the compound and the enzyme, which prevents the enzyme from catalyzing its usual reactions.
Cellular Effects
The interaction of this compound with COX-1 has significant effects on cellular processes. By inhibiting COX-1, it can reduce the production of prostaglandins, molecules that play key roles in inflammation and pain signaling .
Molecular Mechanism
The molecular mechanism of this compound involves binding to the active site of the COX-1 enzyme, thereby inhibiting its activity . This prevents the conversion of arachidonic acid to prostaglandin, thus reducing inflammation and pain.
Metabolic Pathways
It is known to interact with the COX-1 enzyme , but the effects on metabolic flux or metabolite levels are not documented.
Preparation Methods
The preparation of teriflunomide impurity 3 involves several synthetic routes and reaction conditions. One common method involves the reaction of 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide with acetyl chloride in the presence of a base such as sodium hydroxide . The reaction is typically carried out in a solvent like acetone at low temperatures (0-5°C) to ensure the formation of the desired impurity . Industrial production methods may involve the use of vacuum distillation to purify the starting materials and eliminate other impurities .
Chemical Reactions Analysis
Teriflunomide impurity 3 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like chlorine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of teriflunomide impurity 3 can lead to the formation of corresponding oxo derivatives, while reduction can yield hydroxy derivatives .
Scientific Research Applications
Teriflunomide impurity 3 has several scientific research applications. In chemistry, it is used as a reference standard for the analysis and characterization of teriflunomide and its related impurities . In biology and medicine, it is studied for its potential effects on cellular processes and its role in the pharmacokinetics and pharmacodynamics of teriflunomide . In the pharmaceutical industry, it is important for quality control and ensuring the purity and safety of teriflunomide drug products .
Comparison with Similar Compounds
Teriflunomide impurity 3 can be compared with other similar compounds, such as chloromethyl teriflunomide and ethyl teriflunomide . These compounds are also process-related impurities of teriflunomide and share similar chemical structures and properties . teriflunomide impurity 3 is unique in its specific formation pathway and its distinct chemical characteristics . Other similar compounds include the 2-isomer and 3-isomer of teriflunomide, which differ in the position of the trifluoromethyl group on the phenyl ring .
Properties
IUPAC Name |
4-amino-N-[4-(trifluoromethyl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2O/c15-14(16,17)10-3-7-12(8-4-10)19-13(20)9-1-5-11(18)6-2-9/h1-8H,18H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUWBBWHECQSIKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1011244-72-6 |
Source
|
Record name | 4-Amino-N-(4-trifluoromethylphenyl)benzamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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